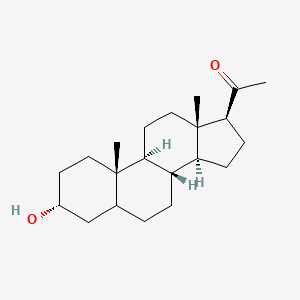
Tetrahydroprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A pregnane found in the urine of pregnant women and sows. It has anesthetic, hypnotic, and sedative properties.
Biological Activity
Tetrahydroprogesterone (THP), also known as 3α,5α-tetrahydroprogesterone or allopregnanolone, is a neuroactive steroid derived from progesterone. It has garnered significant interest due to its diverse biological activities, particularly in the central nervous system (CNS). This article explores the biological activity of THP, focusing on its neuroprotective, anxiolytic, and anti-inflammatory properties supported by various studies.
Neuroprotective Effects
THP has been shown to exert neuroprotective effects in several models of neurological disorders. Research indicates that THP can inhibit neuroinflammation and promote neuronal survival under stress conditions. For instance, in a study involving lipopolysaccharide (LPS)-activated microglial cells, THP significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and MCP-1, demonstrating its potential to modulate immune responses in the brain .
Table 1: Inhibition of Pro-inflammatory Cytokines by THP
| Cytokine | LPS Treatment (pg/mL) | THP Treatment (0.5 μM) | Inhibition (%) |
|---|---|---|---|
| TNF-α | 150 ± 10 | 33 ± 5 | 78 |
| MCP-1 | 200 ± 15 | 38 ± 7 | 81 |
| IL-6 | 120 ± 8 | 22 ± 4 | 83 |
Anxiolytic Properties
THP has been characterized as an anxiolytic agent. In animal models, it has been shown to counteract anxiety induced by corticotropin-releasing hormone (CRH). Doses of THP were effective in reducing anxiety-like behaviors in rats, suggesting its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis response to stress .
Case Study: Effects on Anxiety
In a controlled study, rats administered with THP at doses of 5 and 10 micrograms intracerebroventricularly displayed reduced anxiety responses compared to controls. The results indicate that THP can effectively mitigate the anxiogenic effects of stress hormones .
The mechanisms underlying the biological activity of THP are multifaceted. It is known to interact with various neurotransmitter systems, including GABAergic and glutamatergic pathways. THP enhances GABA receptor activity, leading to increased inhibitory neurotransmission, which contributes to its anxiolytic effects .
| Mechanism | Description |
|---|---|
| GABA Receptor Modulation | Enhances GABAergic transmission, reducing anxiety |
| Inhibition of HPA Axis | Reduces ACTH and corticosterone release during stress |
| Neuroinflammatory Pathway | Suppresses pro-inflammatory cytokine production |
Clinical Implications
The clinical relevance of THP is underscored by its potential therapeutic applications in mood disorders and neurodegenerative diseases. Studies have suggested that alterations in THP levels may be associated with conditions such as depression and anxiety disorders. For example, patients with major depressive disorder exhibited lower levels of neuroactive steroids including THP before undergoing electroconvulsive therapy (ECT) .
Research Findings
In a cohort study involving pharmacotherapy-resistant depressed patients, ECT treatment was associated with significant increases in plasma concentrations of neuroactive steroids including THP. This suggests that restoring normal levels of neuroactive steroids may be beneficial for mood regulation .
Properties
Molecular Formula |
C21H34O2 |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16+,17-,18+,19+,20+,21-/m1/s1 |
InChI Key |
AURFZBICLPNKBZ-JMTGGFPBSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Synonyms |
3 alpha Hydroxy 5 alpha pregnan 20 one 3 alpha Hydroxy 5 beta pregnan 20 one 3 alpha, 5 beta Tetrahydroprogesterone 3 alpha, 5 beta-Tetrahydroprogesterone 3 alpha-Hydroxy-5 alpha-pregnan-20-one 3 alpha-Hydroxy-5 beta-pregnan-20-one 3 Hydroxypregnan 20 one 3-Hydroxypregnan-20-one 3beta Hydroxy 5alpha pregnan 20 one 3beta-Hydroxy-5alpha-pregnan-20-one Allopregnan 3 beta ol 20 one Allopregnan-3 beta-ol-20-one Allopregnanolone alpha-Hydroxy-5 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-pregnan-20-one, 3 alpha-pregnan-20-one, 3 alpha-Hydroxy-5 beta-ol-20-one, Allopregnan-3 beta-pregnan-20-one, 3 alpha-Hydroxy-5 Eltanolone Epipregnanolone Pregnan 3alpha ol 20 one Pregnan-3alpha-ol-20-one Pregnanolone Pregnanolone, (3alpha)-isomer Pregnanolone, (3alpha, 5beta, 17-alpha)-isomer Pregnanolone, (3alpha,5alpha)-isomer Pregnanolone, (3alpha,5beta)-isomer Pregnanolone, (3beta)-isomer Pregnanolone, (3beta, 5alpha)-isomer Pregnanolone, (3beta, 5alpha, 17alpha)-isomer Pregnanolone, (3beta, 5alpha, 8alpha, 17beta)-isomer Pregnanolone, (3beta, 5beta)-isomer Pregnanolone, (3beta, 5beta, 17alpha)-isomer Pregnanolone, (3beta, 5beta,14beta)-isomer Pregnanolone, (5alpha)-isomer Sepranolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















